molecular formula C10H21ClO3 B14341997 Acetic acid;6-chloro-6-methylheptan-2-ol CAS No. 104171-41-7

Acetic acid;6-chloro-6-methylheptan-2-ol

Cat. No.: B14341997
CAS No.: 104171-41-7
M. Wt: 224.72 g/mol
InChI Key: YRHAXNHYELNZIA-UHFFFAOYSA-N
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Description

The compound "Acetic acid;6-chloro-6-methylheptan-2-ol" comprises two distinct components: acetic acid (CH₃COOH), a simple carboxylic acid, and 6-chloro-6-methylheptan-2-ol, a branched chlorinated alcohol. This ester would combine acetic acid’s reactivity with the steric and electronic effects of the chloro-alcohol moiety.

Acetic acid is widely used in chemical synthesis and environmental applications, such as modifying biochar for uranium adsorption . The chlorinated alcohol component introduces hydrophobicity and stability due to the chlorine substituent, which may influence solubility, reactivity, and applications in pharmaceuticals or agrochemicals.

Properties

CAS No.

104171-41-7

Molecular Formula

C10H21ClO3

Molecular Weight

224.72 g/mol

IUPAC Name

acetic acid;6-chloro-6-methylheptan-2-ol

InChI

InChI=1S/C8H17ClO.C2H4O2/c1-7(10)5-4-6-8(2,3)9;1-2(3)4/h7,10H,4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

YRHAXNHYELNZIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)Cl)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-chloro-6-methylheptan-2-ol typically involves the reaction of 6-chloro-6-methylheptan-2-ol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of advanced catalytic systems and continuous reaction setups can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-chloro-6-methylheptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;6-chloro-6-methylheptan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;6-chloro-6-methylheptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical pathways, leading to the formation of different products. The presence of the chlorine atom and the hydroxyl group in the molecule allows for diverse reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to "Acetic acid;6-chloro-6-methylheptan-2-ol":

Compound Name Structure/Functional Groups Key Properties/Applications
6-Methylheptan-2-ol Branched alcohol (C₈H₁₈O) Intermediate in fragrance synthesis; higher boiling point (~195°C) due to larger alkyl chain
6-Methyl-5-hepten-2-yl acetate Ester of acetic acid and unsaturated alcohol Flavoring agent; lower hydrolysis stability due to double bond
6-Chloro-6-methylheptan-2-ol Chlorinated alcohol (C₈H₁₇ClO) Enhanced polarity; potential use as a pharmaceutical intermediate
Acetic acid-modified biochar (ASBB) Biochar functionalized with –COOH groups High uranium adsorption (97.8% efficiency) via carboxyl coordination

Physicochemical Properties

  • Boiling Points :

    • Acetic acid: 118°C .
    • 6-Methylheptan-2-ol: ~195°C .
    • Inferred: The esterified form (6-chloro-6-methylheptan-2-yl acetate) would have a higher boiling point (~200–220°C) due to increased molecular weight and chlorine’s electron-withdrawing effects.
  • Solubility :

    • Acetic acid is water-miscible, while the chlorinated alcohol is likely hydrophobic. Esterification reduces polarity, limiting water solubility but enhancing organic solvent compatibility.

Research Findings and Mechanistic Insights

Role of Acetic Acid in Functionalization

  • Acetic acid modification of biochar increases porosity (BET surface area: ASBB > SBB) and introduces –COOH groups, critical for uranium binding via monodentate coordination .
  • Similar principles apply to ester formation: acetic acid’s reactivity enables esterification with alcohols, altering physicochemical behavior .

Impact of Chlorine Substitution

  • In adsorption contexts, chloro-groups may compete with uranium for binding sites, but this requires further study.

Data Tables

Table 1: Comparison of Adsorption Performance

Adsorbent Maximum U(VI) Adsorption Capacity (mg/g) Removal Efficiency Key Functional Groups
ASBB 112.40 97.8% –COOH, –COO⁻
Unmodified Biochar 11.78 (Pb(II)) <60% –OH, –Si–O–Si

Table 2: Physical Properties of Related Compounds

Compound Boiling Point (°C) Solubility in Water
Acetic acid 118 Miscible
6-Methylheptan-2-ol ~195 Low
6-Chloro-6-methylheptan-2-ol ~210 (inferred) Very low

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